Dibromomaleic acid

Catalog No.
S1907716
CAS No.
608-37-7
M.F
C4H2Br2O4
M. Wt
273.86 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibromomaleic acid

CAS Number

608-37-7

Product Name

Dibromomaleic acid

IUPAC Name

(Z)-2,3-dibromobut-2-enedioic acid

Molecular Formula

C4H2Br2O4

Molecular Weight

273.86 g/mol

InChI

InChI=1S/C4H2Br2O4/c5-1(3(7)8)2(6)4(9)10/h(H,7,8)(H,9,10)/b2-1-

InChI Key

PMNMPRXRQYSFRP-UPHRSURJSA-N

SMILES

C(=C(C(=O)O)Br)(C(=O)O)Br

Canonical SMILES

C(=C(C(=O)O)Br)(C(=O)O)Br

Isomeric SMILES

C(=C(\C(=O)O)/Br)(\C(=O)O)/Br

Application in Bioconjugation and Antibody Modification

Specific Scientific Field: Biochemistry and Biomedical Sciences

Comprehensive Summary of the Application: Dibromomaleic acid is used in the synthesis of dibromopyridazinediones, which are emerging as an exciting new class of bioconjugation reagents . These reagents are particularly useful in the field of antibody conjugation due to their exquisite cysteine-selectivity, excellent stability, and ability to functionally rebridge disulfide bonds .

Methods of Application or Experimental Procedures: The synthesis of functionalised dibromopyridazinediones proceeds via an isolatable dibromopyridazinedione-NHS ester . This activated intermediate reacts with a variety of amines to produce functional dibromopyridazinediones in good to excellent yields . The disulfide rebridging capacity of these reagents was optimised on the clinically relevant IgG1 trastuzumab .

Results or Outcomes: The method allows for the generation of site-selectively modified native trastuzumab with over 90% homogeneity (no disulfide scrambling) without the need for protein engineering or enzymatic conjugation . This represents a significant advancement in the field of antibody conjugation, expanding the reactivity of antibodies beyond the capacity of the natural amino acids .

Synthesis of Dibromomaleimides

Specific Scientific Field: Organic Chemistry

Comprehensive Summary of the Application: Dibromomaleic acid has been successfully reacted with amines for the synthesis of dibromomaleimides . This synthetic pathway is similar to the generation of dibromopyridazinediones .

Methods of Application or Experimental Procedures: The reaction is proposed to proceed via dibromomaleic anhydride, formed through the ring-closing dehydration of dibromomaleic acid under acid conditions .

Results or Outcomes: The successful synthesis of dibromomaleimides from dibromomaleic acid expands the range of compounds that can be synthesized using this acid .

Inhibition of Allogeneic Islet Graft Rejection

Specific Scientific Field: Immunology

Comprehensive Summary of the Application: Dibromomaleic acid has been used in the conjugation of liposomes for the inhibition of allogeneic islet graft rejection .

Results or Outcomes: The use of dibromomaleic acid in this application suggests that it may have potential in the development of treatments for conditions like allogeneic islet graft rejection .

Dibromomaleic acid is a dibrominated derivative of maleic acid, with the chemical formula C4H2Br2O4\text{C}_4\text{H}_2\text{Br}_2\text{O}_4. This compound features two bromine atoms attached to the maleic acid structure, enhancing its reactivity and utility in various chemical applications. It is known for its ability to participate in diverse organic reactions, making it a valuable reagent in synthetic chemistry. The compound is typically available as a crystalline solid and is recognized for its skin and eye irritation properties, necessitating careful handling during laboratory procedures .

  • Formation of Dibromomaleimides: It reacts with amines to produce dibromomaleimides, which are useful intermediates in organic synthesis. This reaction can be facilitated by converting dibromomaleic acid to dibromomaleic anhydride under acidic conditions, significantly improving yield .
  • Reversible Reactions with Alcohols and Amines: The compound can react reversibly with alcohols and amines, leading to the formation of carbinols or other functionalized products. This characteristic makes it a versatile building block in organic synthesis.
  • Polymerization: Dibromomaleic acid can also participate in polymerization reactions, forming polymeric dibromomaleimides that exhibit unique properties beneficial for various applications .

Dibromomaleic acid can be synthesized through several methods:

  • Bromination of Maleic Acid: The most straightforward method involves the bromination of maleic acid using bromine or other brominating agents. This process typically requires careful control of reaction conditions to ensure selective bromination.
  • Conversion from Maleic Anhydride: Another method includes the bromination of maleic anhydride followed by hydrolysis to yield dibromomaleic acid. This approach often results in higher yields due to the reactivity of maleic anhydride .
  • One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methods that utilize dibromomaleic anhydride as an intermediate, allowing for more efficient production with reduced steps and reagents .

Dibromomaleic acid finds applications across various fields:

  • Organic Synthesis: It serves as a key reagent for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: The compound is used in the development of polymer materials due to its ability to form stable cross-links.
  • Bioconjugation: Its reactivity with amines makes it suitable for bioconjugation processes, facilitating the attachment of biomolecules for therapeutic purposes .

Dibromomaleic acid shares structural similarities with several compounds that also contain brominated or unsaturated functionalities. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Maleic AcidUnsaturated dicarboxylicNon-brominated; less reactive than dibromomaleic acid.
Fumaric AcidUnsaturated dicarboxylicGeometric isomer of maleic acid; no halogen substitution.
Dibromoacrylic AcidMonobrominated acrylicContains only one bromine atom; different reactivity profile.
DibromophenylalanineAmino acid derivativeBromination on phenyl ring; used in peptide synthesis.

Dibromomaleic acid's distinct feature lies in its dual bromination, which enhances its reactivity compared to related compounds, making it particularly valuable in synthetic chemistry and material science applications.

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

608-37-7

Wikipedia

(Z)-2,3-dibromobut-2-enedioic acid

General Manufacturing Information

2-Butenedioic acid, 2,3-dibromo-, (2Z)-: ACTIVE

Dates

Modify: 2023-08-16

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